molecular formula C6H13NO2 B3052082 (1R,2R,3S)-2-Aminocyclohexane-1,3-diol CAS No. 38332-12-6

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

Cat. No.: B3052082
CAS No.: 38332-12-6
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol is a chiral compound with three stereocenters It is a derivative of cyclohexane, featuring an amino group at the second position and hydroxyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol typically involves the following steps:

    Starting Material: The process often begins with cyclohexene, which undergoes epoxidation to form cyclohexene oxide.

    Ring Opening: The epoxide ring is opened using an amine, such as ammonia or an amine derivative, under acidic or basic conditions to introduce the amino group.

    Hydroxylation: The resulting compound is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts to improve yield and selectivity, as well as continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (1R,2R,3S)-2-Aminocyclohexane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2R,3S)-2-Aminocyclohexane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

    (1R,2R,3S)-2-Aminocyclohexane-1,3-diol: Unique due to its specific stereochemistry and functional groups.

    Cyclohexane-1,2,3-triol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclohexane-1,3-diol: Similar but lacks the amino group, affecting its reactivity and applications.

Uniqueness: The presence of both amino and hydroxyl groups in this compound makes it a versatile compound for various chemical transformations and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1R,3S)-2-aminocyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C([C@H](C1)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 2
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 3
Reactant of Route 3
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 4
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 5
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 6
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.